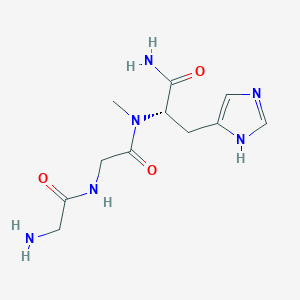
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound that features an imidazole ring, which is a common structure in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving precursors such as glyoxal and ammonia.
Introduction of the aminoacetamido group: This step may involve the use of protecting groups to ensure selective reactions.
N-methylation: This can be done using methylating agents such as methyl iodide under basic conditions.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: Use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The aminoacetamido groups may also participate in hydrogen bonding and electrostatic interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring.
Imidazole: A simple aromatic ring with nitrogen atoms.
Uniqueness
(S)-2-(2-(2-Aminoacetamido)-N-methylacetamido)-3-(1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H18N6O3 |
|---|---|
Molekulargewicht |
282.30 g/mol |
IUPAC-Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]-methylamino]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C11H18N6O3/c1-17(10(19)5-15-9(18)3-12)8(11(13)20)2-7-4-14-6-16-7/h4,6,8H,2-3,5,12H2,1H3,(H2,13,20)(H,14,16)(H,15,18)/t8-/m0/s1 |
InChI-Schlüssel |
UXQDMXZAIDPFGY-QMMMGPOBSA-N |
Isomerische SMILES |
CN([C@@H](CC1=CN=CN1)C(=O)N)C(=O)CNC(=O)CN |
Kanonische SMILES |
CN(C(CC1=CN=CN1)C(=O)N)C(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B12940472.png)


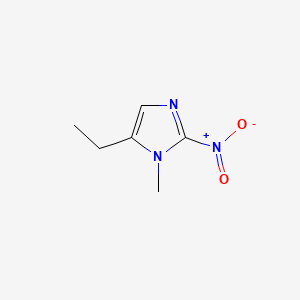

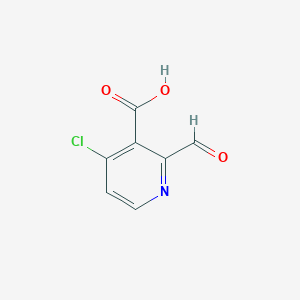
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
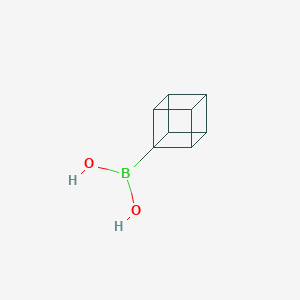
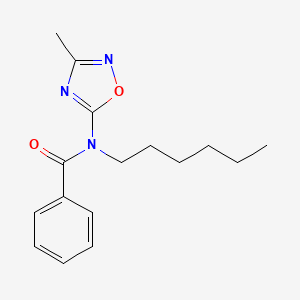
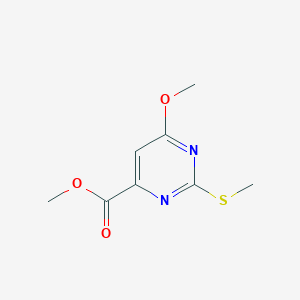
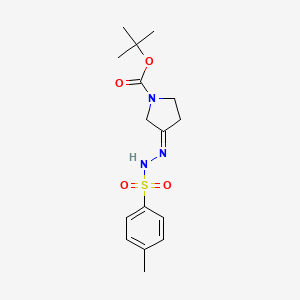
![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)

